(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, commonly known as DCPIB, is a well-known chloride channel blocker. It is a small molecule that has been extensively studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology.
Scientific Research Applications
DCPIB has been extensively studied for its potential applications in various fields of research. In neuroscience, it has been used to study the role of chloride channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, it has been used to study the role of chloride channels in muscle contraction, cardiac function, and renal function. In pharmacology, it has been used to study the effects of chloride channel blockers on drug metabolism, drug transport, and drug interactions.
Mechanism of Action
DCPIB is a potent blocker of chloride channels, particularly the volume-regulated anion channel (VRAC). It binds to the VRAC pore and prevents the passage of chloride ions across the cell membrane. This leads to the inhibition of cell swelling, which is important for maintaining cell volume and homeostasis. DCPIB has also been shown to inhibit other chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects. In neurons, it has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In muscle cells, it has been shown to inhibit the contraction of smooth muscle and cardiac muscle. In renal cells, it has been shown to inhibit the reabsorption of chloride ions, leading to increased urine output. DCPIB has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
DCPIB has several advantages for use in lab experiments. It is a small molecule that can easily cross cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, DCPIB has some limitations as well. It can be toxic at high concentrations and can cause cell death. It may also have off-target effects on other ion channels and transporters.
Future Directions
There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC blockers. Another area of interest is the use of DCPIB as a tool for studying the role of chloride channels in disease states such as epilepsy, cystic fibrosis, and hypertension. DCPIB may also have potential applications in drug discovery and development as a modulator of drug transport and metabolism.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;;/h1-2,7,10,16-17H,3-6,8-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQWTRFNRHDJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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